(S)-Lisofylline

Description

P is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

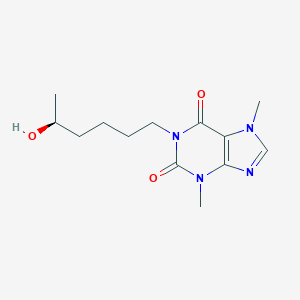

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100324-80-9 | |

| Record name | (S)-Lisophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LISOFYLLINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N939YFB9KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Lisofylline: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Lisofylline (LSF) is a synthetic methylxanthine derivative with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. The primary mechanism of action is the inhibition of lysophosphatidic acid acyltransferase (LPAAT), leading to a reduction in phosphatidic acid (PA) generation. This interruption of a key lipid signaling molecule has downstream consequences on pro-inflammatory cytokine production and intracellular signaling cascades. This document details the effects of this compound on key inflammatory pathways, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for the key assays cited.

Core Mechanism of Action: Inhibition of Phosphatidic Acid Synthesis

This compound's principal anti-inflammatory effect stems from its ability to inhibit the enzyme lysophosphatidic acid acyltransferase (LPAAT). LPAAT is crucial for the de novo synthesis of phosphatidic acid (PA), a lipid second messenger involved in various cellular processes, including inflammation. By inhibiting LPAAT, this compound effectively reduces the intracellular pool of PA, thereby dampening downstream inflammatory signaling.

The biologically active enantiomer, (R)-Lisofylline, has been shown to be a potent inhibitor of LPAAT with a half-maximal inhibitory concentration (IC50) of 0.6 µM[1][2]. This inhibition disrupts the signaling cascades that are reliant on PA as a cofactor.

Modulation of Pro-Inflammatory Cytokine Production

A significant consequence of reduced phosphatidic acid levels is the decreased production and release of key pro-inflammatory cytokines. This compound has been demonstrated to suppress the production of several critical mediators of inflammation:

-

Tumor Necrosis Factor-alpha (TNF-α): this compound inhibits the release of TNF-α, a pivotal cytokine in systemic inflammation[3][4][5].

-

Interferon-gamma (IFN-γ): Production of the pro-inflammatory cytokine IFN-γ is also suppressed by this compound.

-

Interleukin-12 (IL-12): this compound blocks IL-12 signaling, a key cytokine in the differentiation of T-helper 1 (Th1) cells, which are central to cell-mediated inflammation.

While the inhibitory effects are well-documented, specific IC50 values for the dose-dependent inhibition of TNF-α and IFN-γ by this compound require further elucidation from targeted studies.

Impact on Intracellular Signaling Pathways

The anti-inflammatory effects of this compound are further mediated through its influence on key intracellular signaling pathways that are activated during an inflammatory response.

Inhibition of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in the production of inflammatory cytokines and cellular stress responses. This compound has been shown to reduce the phosphorylation and activation of p38 MAPK. This inhibition contributes to the overall reduction in the inflammatory response.

Attenuation of STAT4 Activation

Signal Transducer and Activator of Transcription 4 (STAT4) is a key transcription factor activated by IL-12. Upon activation, STAT4 translocates to the nucleus and promotes the expression of genes involved in Th1 cell differentiation and IFN-γ production. This compound inhibits the IL-12-mediated activation of STAT4, thereby disrupting this critical pro-inflammatory signaling axis.

Modulation of CREB Phosphorylation

Cyclic AMP response element-binding protein (CREB) is a transcription factor involved in a wide range of cellular processes, including inflammation. This compound has been observed to modulate the phosphorylation of CREB, although the precise mechanisms and downstream consequences in the context of its anti-inflammatory action are still under investigation.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.

| Parameter | Model System | LSF Concentration/Dose | Observed Effect | Reference |

| Enzyme Inhibition | ||||

| LPAAT Inhibition (IC50) | In vitro | 0.6 µM | 50% inhibition of lysophosphatidic acid acyltransferase activity. | |

| In Vivo Efficacy | ||||

| Diabetes Incidence | Multiple low-dose streptozotocin-treated mice | Not specified | Significant reduction in diabetes incidence (25% in LSF-treated vs. 91.6% in control). | |

| Glucose Tolerance | Streptozotocin-induced diabetic rats | 25 mg/kg, twice daily | Improved oral glucose tolerance. | |

| Cardiac Inflammation | High-fat diet-fed mice | Not specified | Mitigated cardiac inflammation. | |

| Xenograft Survival | Guinea pig to rat cardiac xenotransplant | 125 mg/kg pre-treatment, 60 mg/kg post-revascularization | Prolonged graft survival. | |

| Cellular Effects | ||||

| Insulin Secretion (Basal) | INS-1 cells | 20 µM | Prevention of cytokine-induced inhibition of insulin release. | |

| Insulin Secretion (Glucose-Stimulated) | INS-1 cells | 20 µM | Prevention of cytokine-induced inhibition of insulin release. | |

| Cell Viability (vs. Cytokine-induced apoptosis) | INS-1 cells | Not specified | Over 40% of cytokine-treated cells exhibited DNA breakage, which was prevented by LSF. |

Signaling Pathways and Experimental Workflows

Detailed Experimental Protocols

Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay

This protocol is adapted from a general method for measuring LPAAT activity and can be used to assess the inhibitory effect of this compound.

Materials:

-

Cell or tissue microsome preparations (source of LPAAT)

-

Lysophosphatidic acid (LPA) substrate

-

Acyl-CoA substrate (e.g., [1-14C]oleoyl-CoA)

-

This compound stock solution

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate microsomes from cells or tissues of interest using standard differential centrifugation methods.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, LPA, and varying concentrations of this compound (or vehicle control).

-

Enzyme Addition: Add the microsomal preparation to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate Reaction: Start the reaction by adding the radiolabeled acyl-CoA substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding the chloroform:methanol solution.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate phosphatidic acid from other lipids.

-

Quantification: Visualize the radiolabeled phosphatidic acid spot (e.g., by autoradiography), scrape the corresponding silica from the plate, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of LPAAT inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Western Blot Analysis of p38 MAPK, STAT4, and CREB Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins in response to this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Inflammatory stimulus (e.g., LPS, IL-12)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total p38 MAPK, STAT4, and CREB)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound for a specified duration, followed by stimulation with an appropriate inflammatory agent.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the levels of the phosphorylated protein relative to the total protein or a loading control (e.g., β-actin).

Conclusion

This compound exerts its anti-inflammatory effects through a well-defined mechanism centered on the inhibition of phosphatidic acid synthesis. This leads to a reduction in pro-inflammatory cytokine production and the attenuation of key inflammatory signaling pathways, including p38 MAPK and STAT4. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds in inflammatory diseases. Further research to delineate the precise dose-dependent effects on cytokine inhibition and to fully elucidate the modulation of the CREB pathway will provide a more complete understanding of its anti-inflammatory profile.

References

- 1. (R)-Lisofylline | STAT | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of lisofylline and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Chemical Properties of (S)-Lisofylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline is a synthetic, chiral small molecule derived from the methylation of xanthine. It is the (S)-enantiomer of Lisofylline (LSF), a metabolite of the drug Pentoxifylline (PTX). Lisofylline has garnered significant interest in the scientific community for its potent anti-inflammatory and immunomodulatory properties. Its mechanism of action is multifaceted, targeting key signaling pathways involved in the inflammatory cascade, which makes it a promising candidate for the treatment of various autoimmune and inflammatory diseases, including type 1 diabetes, sepsis, and acute respiratory distress syndrome.

This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and its detailed mechanism of action. It includes structured data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in research and drug development.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is most effectively achieved through a chemoenzymatic approach. This process involves two primary stages: the chemical synthesis of the precursor molecule, 1-(5-oxohexyl)-3,7-dimethylxanthine (Pentoxifylline), followed by a highly stereoselective enzymatic reduction of the ketone group.

Synthetic Pathway Overview

The overall synthetic route begins with the alkylation of theobromine (3,7-dimethylxanthine) to introduce the 5-oxohexyl side chain at the N-1 position, yielding Pentoxifylline. Subsequently, a stereoselective bioreduction of the ketone in Pentoxifylline using a specific alcohol dehydrogenase (ADH) produces the desired (S)-enantiomer of Lisofylline with high enantiomeric excess.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Synthesis of 1-(5-oxohexyl)-3,7-dimethylxanthine (Pentoxifylline)

This procedure is adapted from the general principles of N-alkylation of xanthines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve theobromine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension. Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add 6-chloro-2-hexanone (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90°C and maintain under vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with DMF. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude Pentoxifylline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Stereoselective Bioreduction to this compound

This protocol is based on the published chemoenzymatic method for producing Lisofylline enantiomers[1].

-

Biocatalyst Preparation: Prepare a whole-cell biocatalyst solution containing recombinant E. coli expressing the alcohol dehydrogenase from Rhodococcus ruber (ADH-A). Alternatively, use the purified enzyme.

-

Reaction Buffer: Prepare a phosphate buffer (100 mM, pH 7.0) containing NADP⁺ (1 mM) and a co-substrate for cofactor regeneration, such as glucose (100 mM) and glucose dehydrogenase.

-

Reaction Setup: In a temperature-controlled bioreactor or shaker flask at 30°C, dissolve the synthesized Pentoxifylline (1 equivalent, e.g., 10 mM final concentration) in the reaction buffer.

-

Enzymatic Reaction: Initiate the reaction by adding the ADH-A biocatalyst. Ensure gentle agitation to keep the substrate and cells suspended.

-

Monitoring: Monitor the conversion of Pentoxifylline to this compound using chiral High-Performance Liquid Chromatography (HPLC) to determine both the conversion rate and the enantiomeric excess (% ee). The reaction typically reaches high conversion (>95%) and enantiomeric excess (>99%) within 24 hours.

-

Extraction: Once the reaction is complete, terminate it by centrifuging to remove the cells. Extract the supernatant three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude this compound can be further purified by silica gel chromatography if necessary to yield the final product as a crystalline solid.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[(5S)-5-Hydroxyhexyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

| Other Names | (+)-Lisofylline, (S)-LSF |

| CAS Number | 100324-80-9[2] |

| Molecular Formula | C₁₃H₂₀N₄O₃[2][3] |

| Molecular Weight | 280.328 g/mol [3] |

| Appearance | Crystalline solid |

| Purity | Typically ≥98% when synthesized for research |

| Solubility (R-LSF) | DMF: 15 mg/mL; DMSO: 20 mg/mL; Ethanol: 25 mg/mL; PBS (pH 7.2): 25 mg/mL |

Note on Biological Activity: There is conflicting information in the literature regarding the primary biologically active enantiomer. While pentoxifylline is metabolized to (S)-LSF in human liver cells, several preclinical studies identify the (R)-enantiomer as the more potent isomer in specific anti-inflammatory assays. This guide focuses on the synthesis and properties of the (S)-enantiomer as specified.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways. It does not act on a single receptor but rather influences a network of interactions that collectively suppress the inflammatory response.

Inhibition of Pro-inflammatory Cytokines and Lipid Peroxidation

At a cellular level, Lisofylline's primary mechanism involves the inhibition of pro-inflammatory cytokine production, particularly Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). It also inhibits lipid peroxidation, a process that contributes to cellular damage during oxidative stress. This dual action reduces both the signaling molecules that drive inflammation and the resulting tissue damage.

Inhibition of IL-12 / STAT4 Signaling Pathway

Lisofylline blocks the signaling of Interleukin-12 (IL-12), a key cytokine in the differentiation of T-helper 1 (Th1) cells, which are critical drivers of autoimmune responses. It achieves this by inhibiting the activation (phosphorylation) of STAT4 (Signal Transducer and Activator of Transcription 4), a transcription factor downstream of the IL-12 receptor.

Modulation of p38 MAPK Pathway

Lisofylline has been shown to protect human mesangial cells from damage induced by high glucose and angiotensin II, which are implicated in diabetic nephropathy. It achieves this by reducing the phosphorylation of p38 MAPK (Mitogen-Activated Protein Kinase), a key enzyme in a signaling cascade that leads to inflammation and extracellular matrix deposition.

Activation of AMPK Signaling Pathway

In models of obesity-induced cardiac inflammation, Lisofylline has been found to alleviate cardiac injury by directly upregulating the expression of cardiac AMPK (AMP-activated protein kinase). AMPK is a master regulator of cellular energy homeostasis, and its activation has protective effects against inflammation and apoptosis.

Key Experimental Protocol: Cytokine Quantification

To assess the anti-inflammatory activity of this compound, a common method is to measure its effect on cytokine production in immune cells. The following is a representative protocol for quantifying TNF-α in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: TNF-α Sandwich ELISA

Materials:

-

96-well high-binding ELISA plates

-

Purified anti-TNF-α capture antibody

-

Biotinylated anti-TNF-α detection antibody

-

Recombinant TNF-α standard

-

Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Assay Diluent (PBS with 10% Fetal Bovine Serum)

-

Macrophage cell line (e.g., RAW 264.7)

-

LPS (Lipopolysaccharide)

-

This compound stock solution

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment: a. Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO). c. Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-12 hours to induce TNF-α production. Include an unstimulated control group. d. After incubation, collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until the assay.

-

ELISA Plate Coating: a. Dilute the capture antibody in coating buffer (e.g., PBS) to the recommended concentration (e.g., 2 µg/mL). b. Add 100 µL of the diluted capture antibody to each well of the 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.

-

Blocking and Sample Incubation: a. Aspirate the coating solution and wash the plate 3 times with Wash Buffer. b. Block non-specific binding by adding 200 µL of Assay Diluent to each well. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times. d. Prepare a standard curve by performing serial dilutions of the recombinant TNF-α standard in Assay Diluent (e.g., from 2000 pg/mL down to 31.2 pg/mL). e. Add 100 µL of the standards and collected cell supernatants to the appropriate wells. Run samples in duplicate or triplicate. f. Seal the plate and incubate for 2 hours at room temperature.

-

Detection: a. Wash the plate 5 times. b. Add 100 µL of the diluted biotinylated detection antibody to each well. c. Seal the plate and incubate for 1 hour at room temperature. d. Wash the plate 5 times. e. Add 100 µL of diluted Strep-HRP conjugate to each well. f. Seal the plate, protect from light, and incubate for 30 minutes at room temperature.

-

Development and Reading: a. Wash the plate 7 times. b. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes, monitoring for color development. c. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. d. Read the absorbance at 450 nm on a plate reader within 30 minutes.

-

Data Analysis: a. Subtract the mean absorbance of the blank from all readings. b. Plot a standard curve of absorbance versus the known concentrations of the TNF-α standards. c. Use the standard curve to interpolate the concentration of TNF-α in the unknown samples. d. Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only control.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of Lisofylline from various studies.

Table 1: In Vitro Biological Activity

| Target/Assay | Compound | IC₅₀ / Effective Concentration | Cell Type / System | Reference |

| Phosphatidic Acid Generation | (R)-Lisofylline | 0.6 µM | Cytokine-activated LPAAT | |

| Glucose-Stimulated Insulin Secretion | Lisofylline | 20-40 µmol/L (enhancement) | Isolated Perfused Rat Pancreas | |

| Pro-inflammatory Cytokine Damage | Lisofylline | ~50-100 µM (protective effect) | INS-1 Beta-Cells | |

| Extracellular Matrix Deposition | Lisofylline | ~50 µM (protective effect) | Human Mesangial Cells |

Table 2: In Vivo and Clinical Study Dosages

| Study Type | Condition | Compound | Dosage | Species | Reference |

| Preclinical | Diabetes Prevention | Lisofylline | 25 mg/kg (twice daily, IP) | Prediabetic Rats | |

| Preclinical | Diabetes Prevention | Lisofylline | 50 mg/kg (daily, IP) | STZ-treated Mice | |

| Clinical Trial | Acute Lung Injury / ARDS | Lisofylline | 3 mg/kg (max 300mg, IV, q6h) | Human |

Conclusion

This compound is a promising immunomodulatory agent with a well-defined chemoenzymatic synthesis route that allows for the production of high-purity enantiomers. Its chemical properties are characteristic of a stable, crystalline xanthine derivative. The therapeutic potential of Lisofylline stems from its ability to inhibit multiple, convergent pro-inflammatory signaling pathways, including the IL-12/STAT4 and p38 MAPK pathways, while also promoting cell survival mechanisms through AMPK activation. The detailed protocols and summarized data in this guide provide a solid foundation for researchers and drug development professionals to further explore the synthesis, biological activity, and potential clinical applications of this versatile molecule.

References

The In Vivo Journey of (S)-Lisofylline: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline (LSF), the (R)-enantiomer of the pentoxifylline metabolite M1, is a synthetic small molecule with notable anti-inflammatory and immunomodulatory properties.[1] Its potential therapeutic applications, particularly in the context of type 1 diabetes and other inflammatory conditions, have prompted significant research into its in vivo behavior.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been investigated in various preclinical and clinical settings. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for determining appropriate dosing regimens and understanding its therapeutic window.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different species and under various administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 50 mg/kg | 6 mg/kg |

| Cmax | - | 572.12 ng/mL (simulated) |

| Tmax | - | 10.6 min (simulated) |

| AUC | Increased with co-administration of verapamil and ketoconazole | - |

| Bioavailability (F) | - | 16% |

| Intrinsic Hepatic Clearance (CLint) | 5.427 mL/min | - |

| Hepatic Clearance | 1.22 mL/min | - |

| Renal Clearance (CLR) | ~0 | - |

| Model | Two-compartment model with Michaelis-Menten elimination | - |

Data compiled from Świerczek et al., 2014 and Wyska et al., 2007 as cited in Świerczek et al., 2014.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |

| Dose | 25 mg/kg | - | - |

| Bioavailability (F) | - | Low | High |

| Absorption | - | - | Fast |

Data compiled from Świerczek et al., 2018 and Mittal et al., 2017. Note: Specific quantitative values for all parameters were not available in the searched literature.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 1, 2, or 3 mg/kg | 6 mg/kg |

| Cmax | - | 226 ± 99.10 ng/mL |

| Tmax | - | 0.53 ± 0.26 h |

| Half-life (t1/2) | 0.75 h | - |

| Bioavailability (F) | - | 5.9% |

| Fraction unbound in plasma (fu) | 0.54 | - |

| Blood to plasma concentration ratio (CB/Cp) | 0.77 | - |

| Pharmacokinetics | Linear | - |

Data compiled from Bursten et al., 1998 and Nicklasson et al., 2002 as cited in Świerczek et al., 2014, and from a study by an unspecified author.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its disposition and clearance from the body. In vitro studies using human liver preparations have shed light on its primary metabolic pathways.

In human liver microsomes, the metabolism of this compound is primarily oxidative. Approximately 45% of its oxidation leads to the formation of pentoxifylline. The remaining balance is converted to aliphatic diols. In human liver cytosol, pentoxifylline is exclusively reduced to the (S)-enantiomer of M-1, which is the optical antipode of Lisofylline.

Metabolic Pathway of this compound

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound's pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Studies in Mice

A representative experimental workflow for determining the pharmacokinetic profile of this compound in mice is outlined below.

Protocol Details:

-

Animal Model: Male CD-1 mice are commonly used.

-

Dosing: this compound is administered intravenously (IV) or orally (PO) at specified doses.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration.

-

Sample Processing: Blood is processed to separate serum or plasma.

-

Analytical Method: The concentration of this compound in the biological matrix is quantified using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). A common approach involves liquid-liquid extraction of the analyte from plasma using a solvent like dichloromethane. The chromatographic separation is often achieved on a reverse-phase column (e.g., C8 or C18).

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters.

In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To determine the metabolic fate of this compound in the human liver.

Materials:

-

Pooled human liver microsomes

-

This compound

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

Incubator/shaker

Procedure:

-

Incubation Preparation: A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and this compound at a specified concentration.

-

Pre-incubation: The mixture is pre-incubated at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Time-course Incubation: The reaction is allowed to proceed at 37°C with gentle shaking. Aliquots are taken at various time points.

-

Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound and identify and quantify its metabolites.

-

Data Analysis: The rate of disappearance of this compound is used to calculate metabolic stability parameters such as intrinsic clearance.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are attributed to its ability to modulate specific intracellular signaling pathways. A key target is the IL-12/STAT4 pathway, which plays a crucial role in the differentiation of T-helper 1 (Th1) cells, a key driver of autoimmune responses.

Inhibition of the IL-12/STAT4 Signaling Pathway

This compound has been shown to block the activation of STAT4, a critical step in the IL-12 signaling cascade. By inhibiting the phosphorylation and subsequent dimerization and nuclear translocation of STAT4, this compound can suppress the transcription of pro-inflammatory genes, such as interferon-gamma (IFN-γ), thereby mitigating the inflammatory response.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and metabolism of this compound. The compiled quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals. A thorough understanding of the ADME properties and mechanisms of action of this compound is paramount for its continued investigation and potential translation into a clinically effective therapeutic agent for inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the pharmacokinetic-pharmacodynamic relationships and to optimize dosing strategies for various potential indications.

References

- 1. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lisofylline - Wikipedia [en.wikipedia.org]

(S)-Lisofylline: A Deep Dive into its Immunomodulatory Mechanisms and Biological Targets in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline (LSF), the (S)-enantiomer of lisofylline, is a synthetic methylxanthine derivative with potent anti-inflammatory and immunomodulatory properties. Initially investigated for its potential to mitigate toxicities associated with chemotherapy and radiation, its mechanism of action has revealed a nuanced interaction with key signaling pathways within immune cells. This technical guide provides an in-depth exploration of the known biological targets of this compound in immune cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks it modulates.

Core Biological Targets and Mechanisms of Action

This compound exerts its immunomodulatory effects primarily through two interconnected mechanisms: the inhibition of phosphatidic acid generation and the suppression of the Interleukin-12 (IL-12) signaling pathway. These actions collectively lead to a dampening of pro-inflammatory responses, particularly those mediated by T helper 1 (Th1) cells.

Inhibition of Phosphatidic Acid Generation

This compound is a known inhibitor of the de novo synthesis of phosphatidic acid (PA), a critical second messenger in inflammatory signaling cascades.[1][2] It is believed to target lysophosphatidic acid acyltransferase (LPAAT), an enzyme responsible for the conversion of lysophosphatidic acid (LPA) to PA.[3] By inhibiting LPAAT, this compound reduces the intracellular pool of PA, thereby attenuating downstream signaling events that contribute to inflammation.

Suppression of the IL-12/STAT4 Signaling Pathway

A pivotal mechanism of this compound's immunomodulatory activity is its ability to block IL-12 signaling.[4][5] IL-12 is a key cytokine that drives the differentiation of naive T helper cells into the pro-inflammatory Th1 lineage. This compound has been shown to inhibit the IL-12-mediated phosphorylation of Signal Transducer and Activator of Transcription 4 (STAT4). This inhibition prevents the translocation of STAT4 to the nucleus and the subsequent transcription of Th1-associated genes, most notably Interferon-gamma (IFN-γ).

Modulation of p38 MAPK Signaling

Evidence also suggests that this compound can modulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. While the direct interaction with p38 MAPK is not fully elucidated, the downstream effects of this compound on cytokine production point towards an influence on this pathway.

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative and semi-quantitative data on the biological effects of this compound in immune cells. It is important to note that direct IC50 or Ki values for the primary targets are not widely reported in the public literature; the data largely reflects the downstream consequences of target engagement.

| Target/Process | Immune Cell Type(s) | Effect | Concentration/Dose | Reference(s) |

| Phosphatidic Acid (PA) Generation | General | Inhibition | Not specified | |

| IL-12-induced STAT4 Phosphorylation | T cells | Inhibition | Not specified | |

| TNF-α Production | Human Leucocytes | Inhibition | Not specified | |

| IL-1β Production | Human Leucocytes | Inhibition | Not specified | |

| IFN-γ Production | T cells | Inhibition | Not specified | |

| IL-10 Production (LPS/Hib stimulated) | Human Leucocytes | Inhibition (at 48hr) | Not specified | |

| IL-10 Production (S. pneumoniae stimulated) | Human Leucocytes | Stimulation (4-fold at 24hr, 2-fold at 48hr) | Not specified | |

| Th1 Cell Differentiation | CD4+ T cells | Inhibition | Not specified |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound's multifaceted mechanism of action in immune cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to studying the biological targets of this compound.

Protocol 1: Inhibition of STAT4 Phosphorylation in T cells

Objective: To determine the dose-dependent effect of this compound on IL-12-induced STAT4 phosphorylation in primary T cells or a T cell line (e.g., Jurkat).

Methodology:

-

Cell Culture and Stimulation:

-

Culture T cells in appropriate media.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with recombinant human or murine IL-12 (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT4 (p-STAT4).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total STAT4 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-STAT4 signal to the total STAT4 signal for each sample.

-

Plot the normalized p-STAT4 levels against the concentration of this compound to determine the inhibitory effect.

-

References

- 1. The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective pharmacologic inhibition of murine and human IL-12-dependent Th1 differentiation and IL-12 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prevention of experimental allergic encephalomyelitis via inhibition of IL-12 signaling and IL-12-mediated Th1 differentiation: an effect of the novel anti-inflammatory drug lisofylline - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro effects of (S)-Lisofylline on cytokine production

An In-Depth Technical Guide to the In Vitro Effects of (S)-Lisofylline on Cytokine Production

Introduction

This compound (LSF), the biologically active levorotatory enantiomer of lisofylline, is a synthetic modified methylxanthine with potent anti-inflammatory properties.[1] Originally investigated for its potential to reduce mortality in serious infections associated with cancer chemotherapy, LSF has been the subject of extensive research for its therapeutic potential in conditions characterized by excessive inflammation and oxidative stress, such as sepsis, acute respiratory distress syndrome (ARDS), and type 1 diabetes.[2][3] Unlike conventional anti-inflammatory drugs, LSF operates through unique biological pathways, primarily by modulating the production of inflammatory cytokines and inhibiting specific lipid-mediated signaling pathways.[2][3] This document provides a comprehensive technical overview of the documented in vitro effects of this compound on cytokine production, detailing its mechanisms of action, quantitative effects, and the experimental protocols used for its evaluation.

Core Mechanisms of Action

At the cellular level, this compound exerts its anti-inflammatory effects through several key mechanisms:

-

Inhibition of Pro-inflammatory Cytokine Production : LSF has been shown to disrupt the signaling pathways that lead to the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).

-

Inhibition of Phosphatidic Acid (PA) Generation : A primary molecular target of LSF is the inhibition of lysophosphatidic acid acyl transferase, an enzyme activated by cytokines. This action prevents the generation of phosphatidic acid, a critical lipid second messenger involved in inflammatory signaling.

-

Modulation of IL-12 Signaling : LSF can inhibit Interleukin-12 (IL-12) mediated signaling pathways, including the activation of the STAT4 transcription factor, which is crucial for the differentiation of T helper 1 (Th1) cells that produce IFN-γ.

-

Protection of Mitochondrial Function : In cells under inflammatory stress, LSF helps preserve mitochondrial metabolism and membrane potential, thereby protecting cells from cytokine-induced dysfunction and apoptosis.

Data Presentation: Quantitative Effects on Cytokine Production

The in vitro effects of this compound have been quantified in various cell systems. The following tables summarize key findings from published studies.

Table 1: Effect of this compound on Cytokine Production by Stimulated Human Leukocytes

| Stimulus | Cytokine | LSF Effect | Timepoint | Reference |

| Lipopolysaccharide (LPS) | TNF-α, IL-1β | Inhibition | - | |

| Haemophilus influenzae type b (Hib) | TNF-α, IL-1β | Inhibition | - | |

| Streptococcus pneumoniae | TNF-α, IL-1β | Inhibition | - | |

| LPS, Hib | IL-10 | Inhibition | 48 hr | |

| Streptococcus pneumoniae | IL-10 | ~4-fold Stimulation | 24 hr | |

| Streptococcus pneumoniae | IL-10 | ~2-fold Stimulation | 48 hr |

Summary: In human leukocytes, LSF consistently inhibits the production of pro-inflammatory cytokines TNF-α and IL-1β. Its effect on the anti-inflammatory cytokine IL-10 is stimulus-dependent, showing inhibition in response to Gram-negative bacterial components but enhancement in response to Gram-positive bacteria.

Table 2: Protective Effects of this compound on Cytokine-Treated Pancreatic INS-1 β-Cells

| Parameter Assessed | Cytokine Treatment (18 hr) | This compound (20 µM) | Outcome | Reference |

| Basal Insulin Secretion | IL-1β, TNF-α, IFN-γ | Added | Restored to control levels | |

| Glucose-Stimulated Insulin Secretion | IL-1β, TNF-α, IFN-γ | Added | Restored to control levels | |

| Mitochondrial Metabolism (MTT Assay) | IL-1β, TNF-α, IFN-γ | Added | Restored to control levels | |

| Cell Viability / Apoptosis | IL-1β, TNF-α, IFN-γ | Added | Prevented cytokine-induced cell death (>40% reduction) | |

| Mitochondrial Membrane Potential | IL-1β, TNF-α, IFN-γ | Added | Restored to control levels |

Summary: LSF protects pancreatic β-cells from a multi-cytokine challenge by preserving mitochondrial health, preventing apoptosis, and restoring normal insulin secretion function.

Table 3: Effect of this compound on IL-1β-Treated Cultured Rat Islets

| Parameter Assessed | IL-1β Treatment (0.1 ng/mL) | This compound (100 µM) | Outcome | Reference |

| Glucose-Stimulated Insulin Secretion | Added | Added | Completely reversed the 44% decrease caused by IL-1β | |

| Phosphatidic Acid (PA-1α) Levels | Added | Added | Blocked the ~15-fold increase caused by IL-1β | |

| iNOS Protein Expression | Added | Added | No change in IL-1β-induced iNOS expression |

Summary: In cultured rat islets, LSF ameliorates IL-1β-induced dysfunction by inhibiting the generation of the lipid mediator phosphatidic acid. This protective effect occurs via a mechanism that is independent of inducible nitric oxide synthase (iNOS) expression.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are composite protocols based on the cited literature.

Protocol 1: Assessment of Cytokine Production from Human Leukocytes

This protocol is based on the methodology for studying the effects of LSF on stimulated primary immune cells.

-

Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) or total leukocytes from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture : Resuspend cells in a suitable culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Plate cells in 96-well plates at a density of 1-2 x 10⁶ cells/mL.

-

Treatment : Pre-incubate cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulation : Add the inflammatory stimulus. This can include:

-

LPS : 10-100 ng/mL for modeling Gram-negative bacterial infection.

-

Heat-killed Bacteria : H. influenzae or S. pneumoniae at a specific bacteria-to-cell ratio to model infection.

-

-

Incubation : Culture the cells for a specified time course, typically ranging from 4 to 48 hours, at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement :

-

Centrifuge the plates to pellet the cells.

-

Collect the cell-free supernatants.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-10) in the supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.

-

Protocol 2: Evaluation of LSF on Cytokine-Induced Pancreatic β-Cell Dysfunction

This protocol is adapted from studies investigating the protective effects of LSF in the context of type 1 diabetes.

-

Cell Culture : Culture insulin-secreting cells (e.g., rat INS-1 cell line or isolated primary rat islets) under standard conditions (e.g., RPMI 1640 with 10% FBS, 11 mM glucose).

-

Treatment and Stimulation : Treat cells simultaneously with a vehicle control or this compound (e.g., 20-100 µM) and a pro-inflammatory cytokine cocktail. A typical cocktail consists of:

-

IL-1β (5 ng/mL)

-

TNF-α (10 ng/mL)

-

IFN-γ (100 ng/mL)

-

-

Incubation : Incubate cells for 18-24 hours.

-

Functional and Viability Assays :

-

Insulin Secretion : Wash cells and incubate in Krebs-Ringer buffer with basal (0-2.8 mM) and then stimulating (15-25 mM) glucose concentrations. Collect the buffer after each step and measure insulin content by Radioimmunoassay (RIA).

-

Mitochondrial Activity (MTT Assay) : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells. After incubation, solubilize the formazan product and measure absorbance to quantify metabolic activity, which reflects cell viability.

-

Apoptosis (TUNEL Assay) : Fix cells and perform terminal deoxynucleotidyltransferase-mediated dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation characteristic of apoptosis. Visualize using fluorescence microscopy.

-

-

Mechanistic Assays :

-

Phosphatidic Acid Measurement : After treatment, extract lipids from the cells. Identify and quantify PA subspecies using thin-layer chromatography (TLC) followed by high-performance liquid chromatography (HPLC).

-

Protein Expression (Western Blot) : Lyse cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., iNOS, phosphorylated STAT4) to assess their expression levels.

-

Conclusion

The in vitro evidence demonstrates that this compound is a potent and selective modulator of cytokine production and inflammatory signaling. It consistently inhibits key pro-inflammatory cytokines such as TNF-α and IL-1β across different cell types and stimuli. Its mechanism of action is multifaceted, involving the direct inhibition of the lipid second messenger phosphatidic acid and the modulation of critical cytokine signaling pathways like IL-12/STAT4. Furthermore, LSF exhibits significant cytoprotective effects, particularly in pancreatic β-cells, by preserving mitochondrial function in the face of inflammatory assault. The stimulus-dependent effect of LSF on IL-10 production suggests a nuanced immunomodulatory role rather than broad immunosuppression. These findings underscore the therapeutic potential of this compound for inflammatory and autoimmune diseases and provide a strong rationale for its continued investigation.

References

The Structure-Activity Relationship of Lisofylline Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Lisofylline Derivatives as Modulators of Pancreatic Beta-Cell Survival and Function

Lisofylline (LSF), a methylxanthine derivative, has demonstrated significant anti-inflammatory properties and a protective role for pancreatic beta-cells against cytokine-mediated damage. These characteristics have spurred interest in developing more potent and pharmacokinetically favorable analogs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of lisofylline analogs, focusing on their efficacy in preventing beta-cell apoptosis and modulating insulin secretion. Detailed experimental protocols for key biological assays and visualizations of the core signaling pathways are included to support further research and development in this area.

Core Structure and Analogs

Lisofylline's chemical structure is 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine. The primary focus of analog development has been the modification of the xanthine heterocyclic core while maintaining the (5R)-hydroxyhexyl side chain, which is understood to be crucial for its biological activity. A study by Cui et al. explored a library of analogs where the xanthine moiety was replaced with various nitrogen-containing heterocycles. While specific quantitative data for a broad range of analogs remains limited in publicly available literature, the study qualitatively assessed the protective effects of these compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the available quantitative and qualitative data for lisofylline and its analogs.

| Compound | Structure/Modification | Biological Activity | Quantitative Data (EC50/IC50) | Reference |

| Lisofylline | 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine | Protects pancreatic beta-cells from cytokine-induced apoptosis. | EC50 = 9.2 μM (for restoring cell viability) | [1] |

| Analog c42 | 1-(5R)-hydroxyhexyl aryl analog (specific structure not disclosed) | Preserves beta-cell function and survival, equipotent to lisofylline. | Not provided | [1] |

| Various Analogs | Substitution of the xanthine moiety with other nitrogen-containing heterocycles. | Varied protection against apoptosis and effects on insulin release. | Not provided | [2] |

Signaling Pathways Modulated by Lisofylline

Lisofylline and its analogs exert their protective effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Interleukin-12 (IL-12)/STAT4 Signaling Pathway

Lisofylline is known to inhibit the IL-12 signaling pathway, which plays a critical role in the inflammatory cascade leading to beta-cell destruction in type 1 diabetes. By inhibiting the phosphorylation and activation of STAT4 (Signal Transducer and Activator of Transcription 4), lisofylline blocks the downstream inflammatory response.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

Lisofylline has also been shown to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor that, when activated, promotes cellular survival and restores energy balance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of lisofylline and its analogs.

Experimental Workflow

Cytokine-Induced Beta-Cell Apoptosis Assay (TUNEL Assay)

This protocol is adapted for the assessment of apoptosis in pancreatic beta-cells treated with cytokines and lisofylline analogs.

Materials:

-

Pancreatic beta-cell line (e.g., INS-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

Cytokine cocktail: Recombinant IL-1β, TNF-α, and IFN-γ

-

Lisofylline or analogs

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed INS-1 cells onto glass coverslips in 24-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Cytokine and Compound Treatment:

-

The following day, replace the medium with fresh complete medium.

-

Prepare a cytokine cocktail (e.g., 1 ng/mL IL-1β, 10 ng/mL TNF-α, 100 ng/mL IFN-γ).

-

Prepare serial dilutions of lisofylline or its analogs.

-

Treat the cells with the cytokine cocktail in the presence or absence of varying concentrations of the test compounds. Include a vehicle control (no cytokines, no compound) and a cytokine-only control.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Fixation and Permeabilization:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 25 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

-

TUNEL Staining:

-

Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells twice with PBS.

-

Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI/Hoechst positive) in multiple random fields.

-

Calculate the percentage of apoptotic cells for each treatment condition.

-

Plot the percentage of apoptosis against the compound concentration to determine the EC50 value.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines the procedure for measuring insulin secretion from pancreatic beta-cells in response to glucose, following treatment with lisofylline analogs.

Materials:

-

INS-1 cells

-

Complete cell culture medium

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

-

Lisofylline or analogs

-

ELISA or RIA kit for insulin quantification

Procedure:

-

Cell Seeding and Treatment:

-

Seed INS-1 cells in 24-well plates and grow to 80-90% confluency.

-

Treat the cells with lisofylline or its analogs for a predetermined period (e.g., 18-24 hours) in complete culture medium.

-

-

Pre-incubation:

-

Gently wash the cells twice with KRBB containing low glucose.

-

Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

-

-

Basal and Stimulated Insulin Secretion:

-

Remove the pre-incubation buffer.

-

For basal secretion, add fresh KRBB with low glucose and incubate for 1 hour at 37°C.

-

For stimulated secretion, add fresh KRBB with high glucose and incubate for 1 hour at 37°C.

-

At the end of the incubation periods, collect the supernatants for insulin measurement.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the insulin secretion to the total protein content or cell number in each well.

-

Compare the basal and glucose-stimulated insulin secretion between different treatment groups.

-

Conclusion

The development of lisofylline analogs presents a promising therapeutic avenue for diseases characterized by inflammation-mediated beta-cell dysfunction, such as type 1 diabetes. While the currently available public data on the quantitative structure-activity relationship of these analogs is limited, the established protective effects of lisofylline provide a strong foundation for further investigation. The methodologies and pathway visualizations provided in this guide are intended to facilitate and standardize future research efforts aimed at identifying and optimizing novel lisofylline-based therapeutics. A systematic approach to analog synthesis and a more detailed, quantitative evaluation of their biological activities will be crucial for advancing this class of compounds toward clinical application.

References

(S)-Lisofylline: A Technical Guide for Research in Autoimmune Diseases and Type 1 Diabetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Lisofylline (LSF), a synthetic methylxanthine derivative with potent anti-inflammatory properties, for research in autoimmune diseases, with a particular focus on type 1 diabetes (T1D). LSF has demonstrated significant potential in preclinical studies by protecting pancreatic β-cells, modulating immune responses, and preventing the onset of autoimmune diabetes. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways to facilitate further research and development.

Core Mechanism of Action

This compound exerts its therapeutic effects through a multi-pronged approach, primarily by mitigating inflammation and protecting target cells from autoimmune destruction. Its key mechanisms include the inhibition of pro-inflammatory cytokine production and signaling, particularly the IL-12/STAT4 pathway, which is crucial for the differentiation of Th1 lymphocytes that mediate β-cell destruction in T1D.[1][2][3][4] Furthermore, LSF has been shown to protect pancreatic β-cells from cytokine-induced damage by promoting mitochondrial metabolism.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in models of type 1 diabetes.

Table 1: In Vivo Efficacy of this compound in Diabetic Mouse Models

| Animal Model | LSF Dosage | Treatment Duration | Key Findings | Reference |

| Multiple Low-Dose Streptozotocin (C57BL/6J mice) | Not Specified | 2 weeks (starting 5 days before STZ) | Significant reduction in diabetes incidence (25% in LSF group vs. 91.6% in control). | |

| Non-obese diabetic (NOD) mice | Not Specified | 3 weeks (starting at 4, 7, and 17 weeks of age) | Reduced onset of insulitis and diabetes. | |

| NOD mice (islet transplantation) | 50 mg/kg daily | 3 weeks | Maintained euglycemia significantly longer than controls (>65 days vs. 6 days). |

Table 2: In Vitro Effects of this compound on Pancreatic β-Cells

| Cell Model | LSF Concentration | Treatment Conditions | Key Findings | Reference |

| INS-1 cells | 20 μM | 18-hour co-treatment with IL-1β, TNFα, and IFNγ | Restored insulin secretion, mitochondrial membrane potential, and cell viability to control levels. | |

| Isolated NOD islets | Not Specified | Co-treatment with IL-1β | Preserved β-cell insulin secretion and inhibited DNA damage. |

Key Signaling Pathways

This compound's mechanism of action involves the modulation of critical signaling pathways implicated in the pathogenesis of autoimmune diabetes.

IL-12/STAT4 Signaling Pathway

The Interleukin-12 (IL-12) signaling pathway plays a pivotal role in the differentiation of naive T-helper cells into pro-inflammatory Th1 cells. This process is mediated by the Signal Transducer and Activator of Transcription 4 (STAT4). LSF has been shown to inhibit the activation of STAT4, thereby disrupting the Th1 differentiation cascade.

References

- 1. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Prevention of experimental allergic encephalomyelitis via inhibition of IL-12 signaling and IL-12-mediated Th1 differentiation: an effect of the novel anti-inflammatory drug lisofylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-Lisofylline in Cell Culture

(S)-Lisofylline (LSF) is a synthetic, small-molecule compound with potent anti-inflammatory and cytoprotective properties. As the biologically active enantiomer of Lisofylline, it has garnered significant interest in research for its potential therapeutic applications in conditions marked by inflammation and cellular stress, such as diabetes and autoimmune disorders.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in various cell culture-based assays.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism of action. It is known to inhibit the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[1][3][4] A key aspect of its function is the modulation of intracellular signaling pathways, including the inhibition of STAT4 activation, which is crucial for T helper 1 (Th1) cell differentiation. Furthermore, LSF has been shown to protect cells from cytokine-induced damage by promoting mitochondrial metabolism and function. It also plays a role in reducing oxidative stress and lipid peroxidation.

Data Presentation: Efficacy of this compound in Various Cell Models

The following tables summarize the effective concentrations and observed effects of this compound in different in vitro systems.

Table 1: Effects of this compound on Pancreatic β-Cells

| Cell Line | Treatment Conditions | This compound Concentration | Observed Effects | Reference |

| INS-1 (rat insulinoma) | Co-treatment with IL-1β, TNF-α, and IFN-γ for 18 hours | 20 µM | Prevented cytokine-induced inhibition of insulin secretion. | |

| INS-1 (rat insulinoma) | Co-treatment with IL-1β, TNF-α, and IFN-γ for 18 hours | 20 µM | Prevented cytokine-induced reduction of mitochondrial (MTT) metabolism. | |

| INS-1 (rat insulinoma) | Co-treatment with IL-1β, TNF-α, and IFN-γ for 18 hours | 30 µM | Restored intracellular ATP concentrations to near-control levels. | |

| Rat Islets | Co-treatment with IL-1β (0.1 ng/mL) for 24 hours | 100 µM | Completely reversed the IL-1β-induced decrease in glucose-stimulated insulin secretion. | |

| Rat Islets | Co-treatment with IL-1β (0.1 ng/mL) for 48 hours | 400 µM | Maintained 50% of medium insulin content compared to control islets. |

Table 2: Anti-inflammatory Effects of this compound

| Cell Type | Stimulant | Treatment Duration | This compound Concentration | Observed Effects | Reference |

| Human Leucocytes | Lipopolysaccharide (LPS) | 48 hours | Not specified | Inhibited the production of TNF-α and IL-1β. | |

| Human Leucocytes | Haemophilus influenzae type b (Hib) | 48 hours | Not specified | Inhibited the production of TNF-α and IL-1β. | |

| Human Leucocytes | Streptococcus pneumoniae | 24 hours | Not specified | Stimulated the production of IL-10. | |

| Human Mesangial Cells | High Glucose (25 mM) | 7 days | Not specified | Decreased high glucose-induced fibronectin and TGF-β production to control levels. | |

| Human Mesangial Cells | Angiotensin II (10⁻⁷ M) | 4 hours | Not specified | Protected against Angiotensin II-induced expression of collagen type IV and laminin. |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Assessment of this compound's Protective Effect on Pancreatic β-Cells Against Cytokine-Induced Dysfunction

This protocol is adapted from studies on INS-1 cells and primary islets.

1. Cell Culture and Plating:

- Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.

- Seed the cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

2. Preparation of Reagents:

- Prepare a stock solution of this compound in a suitable solvent (e.g., PBS).

- Prepare a cytokine cocktail containing recombinant IL-1β, TNF-α, and IFN-γ at the desired final concentrations (e.g., IL-1β: 5 ng/mL, TNF-α: 10 ng/mL, IFN-γ: 100 ng/mL).

3. Treatment:

- Treat the cells with the cytokine cocktail in the presence or absence of various concentrations of this compound (e.g., 10-100 µM).

- Include control groups: untreated cells and cells treated with this compound alone.

- Incubate the cells for a specified period (e.g., 18-24 hours).

4. Assessment of Cell Viability and Metabolism (MTT Assay):

- Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

- Measure the absorbance at 570 nm using a microplate reader.

5. Measurement of Insulin Secretion (Glucose-Stimulated Insulin Secretion - GSIS Assay):

- After treatment, wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).

- Pre-incubate the cells in low-glucose (e.g., 2.8 mM) KRBH for 1-2 hours.

- Replace the buffer with low-glucose KRBH (basal secretion) and high-glucose (e.g., 16.7 mM) KRBH (stimulated secretion) and incubate for 1-2 hours.

- Collect the supernatant and measure insulin concentration using an ELISA or RIA kit.

Protocol 2: Evaluation of the Anti-inflammatory Effects of this compound on Cytokine Production

This protocol is a general guideline based on studies with human leucocytes.

1. Isolation and Culture of Human Leucocytes:

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

- Resuspend the cells in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).

2. Stimulation and Treatment:

- Plate the cells in a 24-well or 48-well plate.

- Pre-treat the cells with various concentrations of this compound for 1-2 hours.

- Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or heat-killed bacteria.

- Include appropriate controls (unstimulated cells, stimulated cells without LSF).

- Incubate for a designated time period (e.g., 24 or 48 hours).

3. Measurement of Cytokine Levels:

- Collect the cell culture supernatants.

- Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using specific ELISA kits.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: this compound's inhibitory effects on key inflammatory pathways.

Caption: A generalized workflow for in vitro studies using this compound.

References

Dissolving and Preparing (S)-Lisofylline for In Vivo Studies: Application Notes and Protocols

(S)-Lisofylline, an enantiomer of a metabolite of pentoxifylline, is a promising anti-inflammatory agent with potential therapeutic applications in autoimmune disorders such as type 1 diabetes. [1][2][3] Proper dissolution and preparation of this compound are critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on how to effectively prepare this compound for animal studies.

Data Presentation: Solubility and Dosage

Successful in vivo experiments begin with the correct preparation of the therapeutic agent. The following tables summarize the key quantitative data for the dissolution and administration of Lisofylline. Note that specific solubility data for the (S)-enantiomer is not widely available; therefore, the data for the racemate ((±)-Lisofylline) and the (R)-enantiomer are provided as a reference. Researchers should perform their own solubility tests to confirm the optimal solvent for their specific batch of this compound.

| Compound | Solvent | Solubility | Source |

| (±)-Lisofylline | Ethanol | ≤2 mg/mL | [4] |

| DMSO | 10 mg/mL | [4] | |

| Dimethyl formamide | 10 mg/mL | ||

| (R)-Lisofylline | DMF | 15 mg/mL | |

| DMSO | 20 mg/mL | ||

| Ethanol | 25 mg/mL | ||

| PBS (pH 7.2) | 25 mg/mL |

Table 1: Solubility of Lisofylline Enantiomers. This table provides the reported solubility of (±)-Lisofylline and (R)-Lisofylline in various solvents. This information can be used as a starting point for the dissolution of this compound.

| Animal Model | Route of Administration | Dosage | Study Context | Source |

| Rats | Intravenous, Oral, Subcutaneous | Not specified | Pharmacokinetic studies | |

| Rats | Not specified | 25 mg/kg body weight, twice daily | Diabetes study | |

| Mice | Daily treatment | Not specified | Diabetes prevention |

Table 2: Examples of Lisofylline Dosage in In Vivo Studies. This table outlines dosages and administration routes of Lisofylline used in previous animal studies. These examples can serve as a guide for designing new in vivo experiments.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound for in vivo administration.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be diluted to the final working concentration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10-20 mg/mL).

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Injection

This protocol details the dilution of the stock solution to the final working concentration for administration to animals.

Materials:

-

This compound stock solution (from Protocol 1)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile, pyrogen-free vehicle (e.g., saline, corn oil)

-

Sterile tubes for dilution

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-